An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N-cyclopropylisonicotinamide
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N-cyclopropylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-cyclopropylisonicotinamide is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a 2-bromopyridine core linked to a cyclopropylamide, offers a unique combination of reactive sites and conformational rigidity. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic characterization, to empower researchers in its effective application.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 951885-74-8 | [1] |
| Molecular Formula | C₉H₉BrN₂O | [1] |
| Molecular Weight | 241.1 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from related compounds[2] |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1] |
Chemical Structure:
Caption: Chemical structure of 2-Bromo-N-cyclopropylisonicotinamide.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 2-Bromo-N-cyclopropylisonicotinamide are not widely published. However, based on the known spectral data of related N-substituted bromoamides and bromopyridines, the following characteristic signals can be predicted.[3][4][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring, the cyclopropyl group, and the amide proton.
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Pyridine Protons (aromatic region, ~7.5-8.5 ppm): Three signals corresponding to the protons at positions 3, 5, and 6 of the pyridine ring. The exact chemical shifts and coupling patterns will depend on the electronic environment.
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Amide Proton (-NH-, broad singlet, ~8.0-9.0 ppm): The chemical shift of the amide proton can vary depending on the solvent and concentration.
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Cyclopropyl Methine Proton (-CH-, multiplet, ~2.8-3.0 ppm): The proton attached to the nitrogen will be shifted downfield.
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Cyclopropyl Methylene Protons (-CH₂-, multiplets, ~0.6-1.0 ppm): The four protons on the cyclopropyl ring will likely appear as two distinct multiplets due to their diastereotopic nature.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (-C=O, ~165-170 ppm): The amide carbonyl carbon will appear in the characteristic downfield region.
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Pyridine Carbons (~120-160 ppm): Five signals are expected for the pyridine ring carbons, with the carbon bearing the bromine atom appearing at a distinct chemical shift.
-
Cyclopropyl Methine Carbon (-CH-, ~23-28 ppm): The carbon of the cyclopropyl group attached to the nitrogen.
-
Cyclopropyl Methylene Carbons (-CH₂-, ~5-10 ppm): The two methylene carbons of the cyclopropyl ring.
IR Spectroscopy
Infrared spectroscopy can be used to identify the key functional groups present in the molecule.
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N-H Stretch (~3300-3400 cm⁻¹): A characteristic peak for the amide N-H bond.
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C-H Stretch (aromatic, ~3000-3100 cm⁻¹): Peaks corresponding to the C-H bonds on the pyridine ring.
-
C-H Stretch (aliphatic, ~2900-3000 cm⁻¹): Peaks for the C-H bonds of the cyclopropyl group.
-
C=O Stretch (amide I band, ~1650-1680 cm⁻¹): A strong absorption for the carbonyl group.
-
N-H Bend (amide II band, ~1520-1550 cm⁻¹): A characteristic absorption for the N-H bending vibration.
-
C=C and C=N Stretches (aromatic, ~1400-1600 cm⁻¹): Multiple bands corresponding to the pyridine ring vibrations.
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and isotopic distribution.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.1 g/mol ).
-
Isotopic Pattern: Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Reactivity
Synthetic Approach
2-Bromo-N-cyclopropylisonicotinamide is typically synthesized through the amidation of a 2-bromoisonicotinic acid derivative with cyclopropylamine. A common and efficient method involves the use of a peptide coupling agent.
Caption: General synthetic workflow for 2-Bromo-N-cyclopropylisonicotinamide.
Experimental Protocol (General Procedure):
-
Activation: To a solution of 2-bromoisonicotinic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amidation: Add cyclopropylamine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the pure 2-Bromo-N-cyclopropylisonicotinamide.
Chemical Reactivity
The reactivity of 2-Bromo-N-cyclopropylisonicotinamide is dictated by the electrophilic nature of the 2-bromopyridine ring and the nucleophilic character of the amide nitrogen.
Caption: Key reactive sites of 2-Bromo-N-cyclopropylisonicotinamide.
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Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the 2-position of the pyridine ring is a good leaving group, making this position susceptible to nucleophilic attack by various nucleophiles such as amines, alkoxides, and thiolates.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent handle for introducing a wide range of substituents via cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules.
-
Amide Bond Chemistry: The amide bond can be hydrolyzed under strong acidic or basic conditions. The amide nitrogen can also be deprotonated with a strong base to generate a nucleophilic species.
Applications in Research and Drug Development
The unique structural features of 2-Bromo-N-cyclopropylisonicotinamide make it a highly valuable building block in the field of drug discovery.
-
Scaffold for Bioactive Molecules: Nicotinamide and isonicotinamide derivatives are known to exhibit a wide range of biological activities, including cytotoxic properties against cancer cell lines and fungicidal activity.[5][6] The presence of the reactive bromine atom allows for the facile introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
-
Intermediate in Targeted Synthesis: Its utility as a key intermediate is exemplified in the synthesis of complex heterocyclic systems and targeted therapeutic agents. The ability to perform selective modifications at the 2-position of the pyridine ring is a cornerstone of its application in multi-step syntheses.
Safety and Handling
While a specific safety data sheet for 2-Bromo-N-cyclopropylisonicotinamide is not widely available, the hazard profile can be inferred from related bromo-substituted aromatic amides.[3]
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
2-Bromo-N-cyclopropylisonicotinamide is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and controlled chemical transformations, making it an ideal starting material for the synthesis of a wide array of complex molecules. This guide provides a foundational understanding of its chemical properties, empowering researchers to leverage its full potential in their scientific endeavors.
References
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CP Lab Safety. 2-Bromo-N-cyclopropylisonicotinamide, min 98%, 25 grams. Available at: [Link]
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PubChem. 2-Bromo-N-phenylpropionamide. National Center for Biotechnology Information. Available at: [Link]
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Science Alert. Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Available at: [Link]
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MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
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ResearchGate. Synthesis, spectral and magnetic properties of two different 2-nitrobenzoatocopper(II) complexes containing N,N-diethylnicotinamide. Available at: [Link]
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PMC. 2-Bromo-2-methyl-N-p-tolylpropanamide. National Center for Biotechnology Information. Available at: [Link]
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PubMed. Novel synthesis of nicotinamide derivatives of cytotoxic properties. National Center for Biotechnology Information. Available at: [Link]
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CP Lab Safety. 2-Bromo-N-cyclopropylisonicotinamide, min 98%, 25 grams. Available at: [Link]
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Chem-Space. 416265 2-Bromo-N-cyclopropylisonicotinamide CAS: 951885-74-8. Available at: [Link]
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